N-(2-Fluoro-3-methoxybenzyl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Fluoro-3-methoxybenzyl)propan-2-amine is an organic compound that belongs to the class of substituted amphetamines. This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a benzyl ring, which is further connected to a propan-2-amine moiety. The unique structural features of this compound make it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluoro-3-methoxybenzyl)propan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-3-methoxybenzaldehyde and propan-2-amine.
Reductive Amination: The key step in the synthesis is the reductive amination of 2-fluoro-3-methoxybenzaldehyde with propan-2-amine. This reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
Reaction Conditions: The reaction is typically performed in a solvent such as methanol or ethanol at room temperature. The reaction mixture is stirred for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Fluoro-3-methoxybenzyl)propan-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom and methoxy group on the benzyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-Fluoro-3-methoxybenzyl)propan-2-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also studied for its reactivity and chemical properties.
Biology: Researchers investigate the biological activity of the compound, including its potential effects on cellular processes and signaling pathways.
Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry: In the industrial sector, the compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Fluoro-3-methoxybenzyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter systems, such as the serotonin and dopamine pathways, by modulating the activity of receptors and transporters. This modulation can lead to changes in neurotransmitter levels and signaling, which in turn affects various physiological and behavioral processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-Methoxybenzyl)propan-2-amine: Similar structure but lacks the fluorine atom.
N-(2-Fluorobenzyl)propan-2-amine: Similar structure but lacks the methoxy group.
N-(3-Methoxybenzyl)propan-2-amine: Similar structure but the methoxy group is positioned differently on the benzyl ring.
Uniqueness
N-(2-Fluoro-3-methoxybenzyl)propan-2-amine is unique due to the presence of both the fluorine atom and the methoxy group on the benzyl ring. This combination of substituents can influence the compound’s chemical reactivity, biological activity, and pharmacological properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-[(2-fluoro-3-methoxyphenyl)methyl]propan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO/c1-8(2)13-7-9-5-4-6-10(14-3)11(9)12/h4-6,8,13H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJNWEHZUWUADS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=C(C(=CC=C1)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.